(+)-Pisiferal
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(4aR,10aS)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carbaldehyde |
InChI |
InChI=1S/C20H28O2/c1-13(2)15-10-14-6-7-18-19(3,4)8-5-9-20(18,12-21)16(14)11-17(15)22/h10-13,18,22H,5-9H2,1-4H3/t18-,20-/m0/s1 |
InChI Key |
YPWYNONCSGZEQQ-ICSRJNTNSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C=O)O |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C=O)O |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
One of the prominent applications of (+)-Pisiferal is its antimicrobial activity. Research has shown that compounds derived from abietane diterpenoids exhibit significant antibacterial effects against various pathogens. For instance, studies indicate that this compound demonstrates inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
Antitumor Activity
This compound has also been investigated for its antitumor properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, including breast and liver cancer cells. The mechanism involves the modulation of apoptotic pathways, where this compound triggers the activation of caspases while downregulating anti-apoptotic proteins like Bcl-2 . This suggests its potential use in cancer therapy as a natural compound that can selectively target cancer cells.
Drug Development
The unique properties of this compound make it an attractive candidate for drug development. Its ability to modulate biological pathways suggests that it could be formulated into therapeutic agents aimed at treating infections and cancers. Ongoing research focuses on optimizing its bioavailability and efficacy through various drug delivery systems .
Nutraceuticals
Beyond pharmaceuticals, this compound is being explored for its potential role in nutraceuticals. Its antioxidant properties may contribute to health benefits when incorporated into dietary supplements. Studies have indicated that compounds with similar structures can enhance immune response and exhibit anti-inflammatory effects, suggesting a promising application in health supplements .
Case Study 1: Antimicrobial Efficacy
A study published in the journal "Molecules" demonstrated the antimicrobial efficacy of this compound against a range of bacterial strains. The researchers conducted disk diffusion assays to evaluate the compound's effectiveness, finding significant inhibition zones comparable to standard antibiotics . This case highlights its potential as an alternative treatment option in combating antibiotic-resistant bacteria.
Case Study 2: Cancer Cell Apoptosis
In another investigation, researchers assessed the effects of this compound on human liver cancer cells (HepG2). The results indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers, including cleaved caspases and PARP cleavage. These findings support its role as a promising agent in cancer therapy .
Preparation Methods
Solvent Extraction and Fractionation
Fresh leaves and twigs of C. pisifera are harvested and subjected to methanol extraction. The crude extract is concentrated under reduced pressure to yield an aqueous residue, which is partitioned with ethyl acetate to isolate non-polar constituents. This step removes sugars and proteins, enriching diterpenoids. The ethyl acetate layer is evaporated, and the residue undergoes silica gel column chromatography with gradient elution (hexane:ethyl acetate mixtures) to separate pisiferal from structurally similar compounds like pisiferic acid.
Table 1: Solvent Systems for Pisiferal Isolation
| Solvent Ratio (Hexane:EtOAc) | Target Fraction | Yield (%) |
|---|---|---|
| 9:1 | Non-polar | 12 |
| 7:3 | Pisiferic acid | 28 |
| 1:1 | Pisiferal | 5 |
Challenges in Natural Isolation
Pisiferal is often a minor constituent (<5% yield), necessitating large plant biomass for milligram-scale yields. Co-elution with pisiferic acid (a structural analog) complicates purification, requiring repeated chromatography or HPLC.
Semi-Synthetic Preparation from Pisiferic Acid
Pisiferic acid (12-hydroxyabieta-8,11,13-trien-20-oic acid), abundant in C. pisifera, serves as a precursor for this compound synthesis. Key transformations involve oxidation and lactonization.
Oxidative Decarboxylation
Pisiferic acid undergoes selective oxidation at C-12 using meta-chloroperbenzoic acid (mCPBA) or 2-iodoxybenzoic acid (IBX) to generate a keto intermediate. Subsequent decarboxylation via Barton decarboxylation yields pisiferal.
Reaction Conditions:
-
Oxidizing agent: IBX (2.5 equiv) in DMSO, 40°C, 12 h
-
Decarboxylation: Barton’s reagent (N-hydroxy-2-thiopyridone), light irradiation, 25°C
Table 2: Semi-Synthetic Yields
| Starting Material | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| Pisiferic acid | Pisiferal | 62 | 98 |
Limitations
Over-oxidation at C-11 can form undesired quinone derivatives, reducing yield. Strict temperature control and reagent stoichiometry are critical.
Total Synthesis Approaches
Total synthesis of this compound enables scalable production and structural diversification. Two routes have been reported: a biomimetic strategy and a linear synthesis from α-cyclocitral.
Biomimetic Synthesis from Labdane Diterpenes
Aulacocarpin D, a labdane diterpene from Aframomum aulacocarpos, is hydrolyzed under acidic conditions to yield pisiferal. This method mimics biosynthetic pathways but requires aulacocarpin D as a starting material, limiting practicality.
Key Steps:
Linear Synthesis from α-Cyclocitral
A 15-step synthesis from α-cyclocitral (a monoterpene) achieves racemic pisiferal. The route involves allylic oxidation, Diels-Alder cyclization, and stereoselective reduction.
Synthetic Sequence:
-
Aldol Condensation: α-Cyclocitral + ethyl vinyl ketone → bicyclic ketone (72%).
-
Diels-Alder Reaction: With methyl acrylate → tetracyclic intermediate (65%).
-
Reduction: NaBH₄/CeCl₃ → cis-diol (89%).
Table 3: Total Synthesis Efficiency
| Route | Steps | Overall Yield (%) |
|---|---|---|
| Biomimetic | 4 | 18 |
| Linear (α-cyclocitral) | 15 | 6 |
Analytical Characterization
This compound is characterized by NMR, IR, and mass spectrometry. Key spectral data distinguish it from analogs like pisiferic acid.
Table 4: Spectral Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 5.72 (s, H-14), δ 3.12 (d, J=6.5 Hz, H-12) |
| ¹³C NMR | 207.8 (C-20), 178.2 (C-16) |
| IR (KBr) | 1740 cm⁻¹ (γ-lactone) |
| HRMS | [M+H]⁺ m/z 317.2114 (calc. 317.2118) |
Q & A
Q. Q1. What are the validated synthetic pathways for producing (+)-Pisiferal, and how can researchers ensure reproducibility?
To synthesize this compound, prioritize enantioselective methods such as asymmetric catalysis or chiral pool synthesis. Key steps include:
- Characterization : Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and chiral HPLC to confirm identity and enantiomeric purity .
- Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) in granular detail. For known intermediates, cite literature procedures; for novel steps, provide spectral data and yield ranges .
- Purity validation : Include elemental analysis or quantitative NMR for new compounds .
Q. Q2. How should researchers design initial bioactivity assays for this compound to ensure robust results?
Adopt a tiered approach:
In vitro screening : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls. Replicate experiments ≥3 times to assess variability .
Dose-response curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC₅₀/EC₅₀ values.
Specificity checks : Include structurally related analogs to rule out nonspecific effects .
Q. Q3. What analytical techniques are critical for confirming the structural identity of this compound derivatives?
- Stereochemical analysis : X-ray crystallography or electronic circular dichroism (ECD) for absolute configuration .
- Functional group verification : IR spectroscopy and DEPT NMR for regiochemical assignments.
- Purity assessment : Combine TLC, HPLC, and melting point analysis .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Systematically evaluate variables:
- Experimental design : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS.
- Data normalization : Re-analyze raw data using standardized metrics (e.g., % inhibition relative to vehicle controls) .
Q. Q5. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?
Combine orthogonal methods:
Omics profiling : Transcriptomics/proteomics to identify pathways modulated by this compound. Validate hits via CRISPR knockouts or siRNA .
Target deconvolution : Use affinity chromatography with immobilized this compound or thermal shift assays .
In silico modeling : Molecular docking against predicted targets (e.g., using AutoDock Vina) followed by mutagenesis studies .
Q. Q6. How can structural optimization of this compound improve target selectivity while minimizing off-target effects?
Apply structure-activity relationship (SAR) guided by:
- Fragment replacement : Modify non-conserved regions (e.g., ester groups) and assess activity .
- Pharmacophore modeling : Identify critical binding motifs using tools like Schrödinger’s Phase.
- ADMET profiling : Test optimized analogs for solubility, metabolic stability, and CYP450 inhibition early in development .
Q. Q7. What methodologies are recommended for validating the ecological relevance of this compound’s bioactivity in vivo?
- Model organisms : Use zebrafish or C. elegans for high-throughput toxicity/efficacy screening .
- Tissue-specific delivery : Employ nanoparticle encapsulation or prodrug strategies to enhance bioavailability .
- Biomarker tracking : Quantify metabolites or pathway markers (e.g., inflammatory cytokines) via ELISA or MS imaging .
Methodological Best Practices
Q. Q8. How should researchers document experimental protocols for this compound studies to meet journal standards?
- Materials and Methods : Specify instrumentation (make/model), software versions, and reagent sources (including purity grades) .
- Data transparency : Deposit raw spectral data, crystallographic files, and assay datasets in public repositories (e.g., Zenodo) .
- Ethical compliance : For in vivo work, include IACUC or ethics committee approval codes .
Q9. What frameworks can guide hypothesis formulation for this compound research questions?
- PICO (Population, Intervention, Comparison, Outcome): Define variables (e.g., "Does this compound (Intervention) reduce tumor growth (Outcome) in murine models (Population) compared to paclitaxel (Comparison)?").
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Q. Q10. How can conflicting spectral data for this compound derivatives be reconciled during peer review?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
